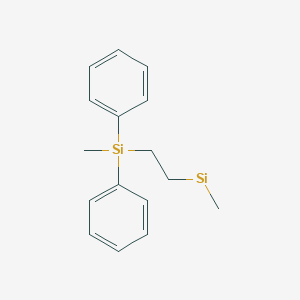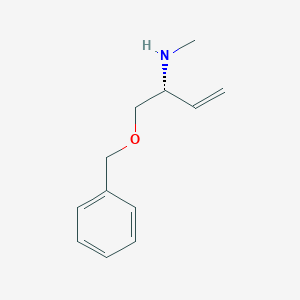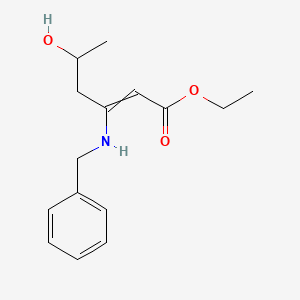
Dibenzyl N-pent-4-enoyl-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl N-pent-4-enoyl-L-glutamate is a derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of a dibenzyl ester group and a pent-4-enoyl group attached to the L-glutamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine as initiators for the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride . The reaction conditions often include specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Dibenzyl N-pent-4-enoyl-L-glutamate may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl N-pent-4-enoyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dibenzyl ester and pent-4-enoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Applications De Recherche Scientifique
Dibenzyl N-pent-4-enoyl-L-glutamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dibenzyl N-pent-4-enoyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its ester and enoyl groups allow it to interact with proteins and other biomolecules, potentially modifying their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl L-glutamate: A similar compound with two benzyl ester groups attached to L-glutamate.
Poly(γ-benzyl-L-glutamate): A polymeric form used in biomedical applications.
Dibenzyl L-glutamate tosylate: A derivative with a tosylate group, used in various chemical reactions.
Uniqueness
Dibenzyl N-pent-4-enoyl-L-glutamate is unique due to the presence of the pent-4-enoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
915193-97-4 |
|---|---|
Formule moléculaire |
C24H27NO5 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
dibenzyl (2S)-2-(pent-4-enoylamino)pentanedioate |
InChI |
InChI=1S/C24H27NO5/c1-2-3-14-22(26)25-21(24(28)30-18-20-12-8-5-9-13-20)15-16-23(27)29-17-19-10-6-4-7-11-19/h2,4-13,21H,1,3,14-18H2,(H,25,26)/t21-/m0/s1 |
Clé InChI |
VOLIZKYYCJCDDQ-NRFANRHFSA-N |
SMILES isomérique |
C=CCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C=CCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)




![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)


